molecular formula C10H14O5S B013917 (R)-1-Tosyloxy-2,3-propanediol CAS No. 41274-09-3

(R)-1-Tosyloxy-2,3-propanediol

Cat. No. B013917
CAS RN: 41274-09-3
M. Wt: 246.28 g/mol
InChI Key: DFQNMODTAFTGHS-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (R)-1-Tosyloxy-2,3-propanediol involves tosylation, a key step in the production of 1,3-propanediol (1,3-PD) from glycerol. The process of hydrogenolysis of 2-tosyloxy-1,3-propanediol (TPD) into 1,3-PD over Raney Ni catalyst highlights the optimization of reaction conditions for the selective formation of 1,3-PD, with the mechanisms confirmed via gas chromatography-mass spectrometry (GC-MS) techniques (Zheng et al., 2013).

Molecular Structure Analysis

The molecular structure of (R)-1-Tosyloxy-2,3-propanediol is characterized by its functional groups, which include the tosyloxy group and the diol component. This structure is crucial for its reactivity and application in chemical synthesis. Although specific studies on the detailed molecular structure analysis of (R)-1-Tosyloxy-2,3-propanediol are not directly mentioned, the structure plays a pivotal role in its chemical behavior and the synthesis of derivatives.

Chemical Reactions and Properties

Chemical reactions involving (R)-1-Tosyloxy-2,3-propanediol mainly focus on its conversion to valuable compounds such as 1,3-propanediol. The process includes steps like acetalization, tosylation, and detosyloxylation, verifying the feasibility of converting glycerol to 1,3-propanediol through selective dehydroxylation. This innovative approach demonstrates the catalytic hydrogenolysis of tosylates, which had not been reported before with H2 as the reducing agent (Wang et al., 2003).

Scientific Research Applications

  • Biodegradable Plastics, Films, Solvents, Adhesives, Detergents, Cosmetics, and Medicines : 1,3-propanediol, closely related to the compound , is used in the production of these materials. This application is highlighted in the study by Kaur, Srivastava, and Chand (2012) titled "Advances in biotechnological production of 1,3-propanediol" (Kaur, Srivastava, & Chand, 2012).

  • Synthetic Reactions in Polymer and Cosmetic Industries : 1,3-propanediol shows promising properties for use in synthetic reactions, especially in polymer and cosmetic industries, as discussed by Saxena et al. in their 2009 paper "Microbial production of 1,3-propanediol: Recent developments and emerging opportunities" (Saxena, Anand, Saran, & Isar, 2009).

  • Synthesis of Oxirane Compounds : A study focusing on the synthesis of 1-phenyl-1-amino-2, 3-propanediol and its derivatives, which are oxirane compounds, was conducted by SuamiTetsuo, UchidaIchiro, and UmezawaSumio in 1956. The study is titled "Synthetic Studies on Oxirane Compounds. I. Ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol" (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

  • Hydrogenolysis Optimization : The study "Hydrogenolysis of 2-tosyloxy-1,3-propanediol into 1,3-propanediol over Raney Ni catalyst" by Zheng et al. in 2013 discusses optimizing the reaction conditions for selective formation of 1,3-propanediol, which is related to the compound (Zheng et al., 2013).

  • Anaerobic Bioreactors for 1,3-propanediol Production : The feasibility of producing 1,3-propanediol in EGSB reactors, which is a strategy to valorize glycerol from the biodiesel industry, was explored by Gallardo et al. in their 2014 paper "Anaerobic granular sludge as a biocatalyst for 1,3-propanediol production from glycerol in continuous bioreactors" (Gallardo et al., 2014).

  • Synthesis of (S)-3-tosyloxy-1,2-propanediol : A study by Leftheris and Goodman in 1989 titled "A facile synthesis of (S)-3-tosyloxy-1,2-propanediol from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol" discusses the synthesis process with an overall yield of 87% (Leftheris & Goodman, 1989).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound.


properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465143
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Tosyloxy-2,3-propanediol

CAS RN

41274-09-3
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sn-Glyceryl 1-p-toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Seki, A Kanada, T Nakao, M SHIRAIWA… - Chemical and …, 1998 - jstage.jst.go.jp
Synthesis of the four optical isomers of TZC-5665 (1), a candidate for the treatment of congestive heart failure, was achieved by the reaction of chiral diaminopyridazinone (2) with chiral …
Number of citations: 9 www.jstage.jst.go.jp
K MIYAZAWA, T sutomu ISHIMORI, N MINAMI… - Chart - jlc.jst.go.jp
Synthesis of the four optical isomers of TZC-5665 (1), a candidate for the treatment of congestive heart failure, was achieved by the reaction of chiral diaminopyridazinone (2) with chiral …
Number of citations: 0 jlc.jst.go.jp

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